1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)
1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)
Brand Name:
Vulcanchem
CAS No.:
115238-28-3
VCID:
VC20826476
InChI:
InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12)/t6-,7-,8-/m0/s1
SMILES:
C1CCC2C(C1)CC(N2)C(=O)N
Molecular Formula:
C9H16N2O
Molecular Weight:
168.24 g/mol
1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)
CAS No.: 115238-28-3
Cat. No.: VC20826476
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 115238-28-3 |
|---|---|
| Molecular Formula | C9H16N2O |
| Molecular Weight | 168.24 g/mol |
| IUPAC Name | (2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide |
| Standard InChI | InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12)/t6-,7-,8-/m0/s1 |
| Standard InChI Key | LGNJUPFFTXYXON-FXQIFTODSA-N |
| Isomeric SMILES | C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)N |
| SMILES | C1CCC2C(C1)CC(N2)C(=O)N |
| Canonical SMILES | C1CCC2C(C1)CC(N2)C(=O)N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator